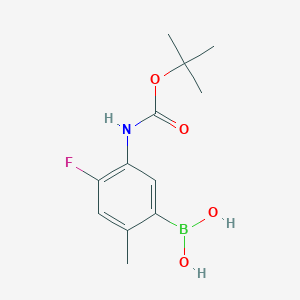

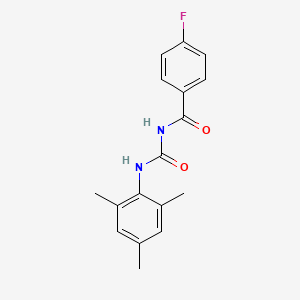

![molecular formula C16H11BrO4 B3007664 2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one CAS No. 691388-05-3](/img/structure/B3007664.png)

2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one" is a chemically synthesized molecule that appears to be related to benzofuran derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring. Derivatives of benzofuran, such as the one , often exhibit a range of biological activities and are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. In the provided papers, there is a description of the synthesis of related compounds. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involved dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde precursor . Another paper describes the synthesis of vignafuran and related compounds from a common starting material, 4-bromoresorcinol, through a diarylacetylene intermediate. The key steps included TBAF-catalyzed benzo[b]furan ring formation and a carbonylative ring closure catalyzed by a Pd complex . These methods may be relevant to the synthesis of "this compound" as they provide insight into the types of reactions and catalysts that could be employed.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. Substituents on these rings, such as methoxy groups, hydroxy groups, and bromine atoms, can significantly influence the chemical behavior and physical properties of the molecules. The specific arrangement of these groups in "this compound" would likely affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. The presence of functional groups such as methoxy and hydroxy can lead to reactions like O-demethylation, hydroxylation, and electrophilic substitution. The bromine atom in the compound suggests potential for further functionalization through nucleophilic substitution reactions. The methylene bridge in the compound may also be reactive under certain conditions, potentially undergoing addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of aromatic rings typically confers stability and contributes to the compound's UV absorption characteristics, which can be analyzed using spectroscopic methods. The substituents can affect the compound's solubility, boiling and melting points, and reactivity. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds synthesized in the studies .

科学的研究の応用

Synthesis and Chemical Reactions

This compound has been explored in the context of synthetic chemistry, particularly in the synthesis of various benzo[b]furan derivatives. A study demonstrated the synthesis of 2-bromo-3-hydroxybenzoate derivatives, including 2-bromo-3-methoxybenzoate, which is structurally related to the compound . These derivatives were found to be effective substrates for Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014).

The compound's bromophenyl group plays a significant role in intramolecular interactions, as seen in a study on (E)-13-(2-Bromophenyl)micheliolide. This highlights its potential in developing structurally intricate molecules (Penthala et al., 2014).

Pharmacological Potential

- Research has explored the anticancer and antiangiogenic activities of 3-arylaminobenzofuran derivatives, which bear structural similarities to the compound . These studies highlight the potential of such compounds in cancer therapy, focusing on their interaction with the colchicine site on tubulin (Romagnoli et al., 2015).

Molecular and Structural Studies

- The compound's utility in molecular and structural studies is evident from research into its reactions and transformations. For instance, studies on the reactions of methoxydehydrobenzenes with furans, to which this compound is structurally related, provide insights into its potential reactivity and applications in complex organic synthesis (Giles et al., 1991).

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the resulting molecules .

Result of Action

The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon-carbon bonds . This could lead to the synthesis of new organic compounds with potential biological activity.

特性

IUPAC Name |

(2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-20-13-5-2-9(6-12(13)17)7-15-16(19)11-4-3-10(18)8-14(11)21-15/h2-8,18H,1H3/b15-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFROUQIJSZAERV-CHHVJCJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

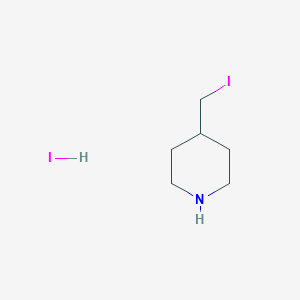

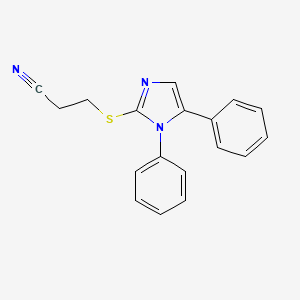

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)

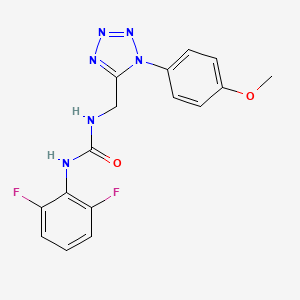

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

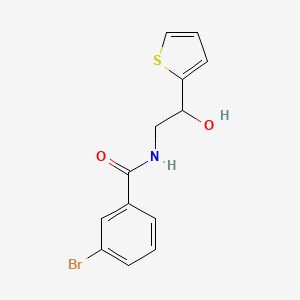

![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)

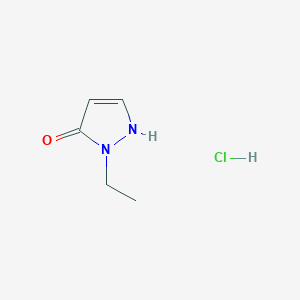

![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)